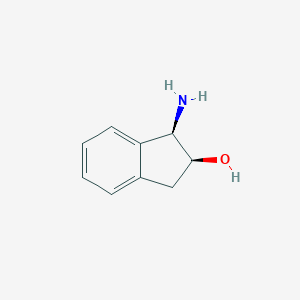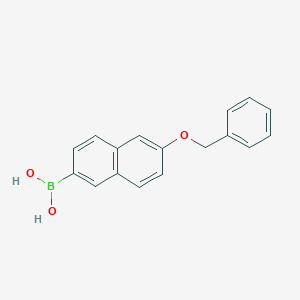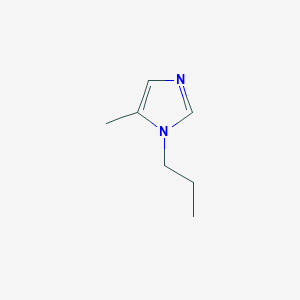
5-Methyl-1-propylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-propylimidazole (MPI) is a heterocyclic organic compound that belongs to the imidazole family. It is a colorless liquid with a boiling point of 197°C and a molecular weight of 112.15 g/mol. MPI has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
5-Methyl-1-propylimidazole acts as a nucleophile and can form covalent bonds with electrophilic centers in molecules. It can also act as a hydrogen bond acceptor and donor due to the presence of the imidazole ring. 5-Methyl-1-propylimidazole can interact with enzymes and proteins through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can affect the activity and function of enzymes and proteins.
Effets Biochimiques Et Physiologiques
5-Methyl-1-propylimidazole has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. It can also affect the function of ion channels and receptors in the nervous system. 5-Methyl-1-propylimidazole has been shown to have antioxidant and anti-inflammatory properties. It can also affect the metabolism of drugs and xenobiotics in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-1-propylimidazole has several advantages for lab experiments. It is a stable and easily synthesized compound. It has a low toxicity and is relatively inexpensive. It can be used as a versatile building block in the synthesis of complex molecules. However, 5-Methyl-1-propylimidazole has some limitations. It is not very soluble in water and has a strong odor. It can also react with some reagents and solvents, which can affect the outcome of experiments.
Orientations Futures
There are several future directions for the research and development of 5-Methyl-1-propylimidazole. One direction is the synthesis of 5-Methyl-1-propylimidazole derivatives with improved properties and functions. Another direction is the investigation of 5-Methyl-1-propylimidazole as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 5-Methyl-1-propylimidazole can also be used as a probe for the study of enzyme and protein structure and function. Finally, 5-Methyl-1-propylimidazole can be used as a building block in the synthesis of new materials with unique properties and applications.
Conclusion:
In conclusion, 5-Methyl-1-propylimidazole is a versatile and useful compound with potential applications in various scientific research fields. Its unique properties and functions make it a valuable tool for the study of enzymes, proteins, and complex molecules. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Methyl-1-propylimidazole have been discussed in this paper. Further research and development of 5-Methyl-1-propylimidazole and its derivatives can lead to new discoveries and innovations in science and technology.
Applications De Recherche Scientifique
5-Methyl-1-propylimidazole has been used in various scientific research fields such as organic chemistry, biochemistry, and pharmacology. It has been used as a catalyst in organic reactions, a ligand in coordination chemistry, and a building block in the synthesis of complex molecules. In biochemistry, 5-Methyl-1-propylimidazole has been used to study the structure and function of enzymes and proteins. In pharmacology, 5-Methyl-1-propylimidazole has been investigated as a potential drug candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
144748-27-6 |
|---|---|
Nom du produit |
5-Methyl-1-propylimidazole |
Formule moléculaire |
C7H12N2 |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
5-methyl-1-propylimidazole |
InChI |
InChI=1S/C7H12N2/c1-3-4-9-6-8-5-7(9)2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
SLXDSUHPWSGQJC-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC=C1C |
SMILES canonique |
CCCN1C=NC=C1C |
Synonymes |
1H-Imidazole,5-methyl-1-propyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


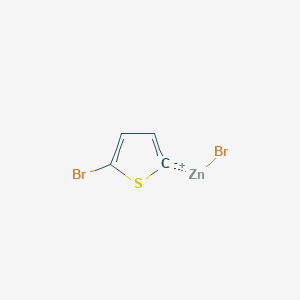
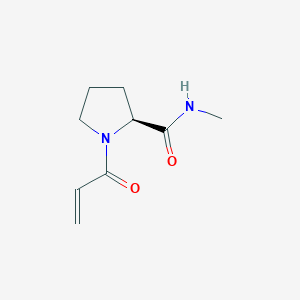



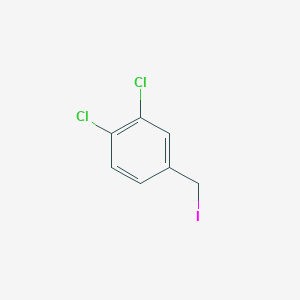
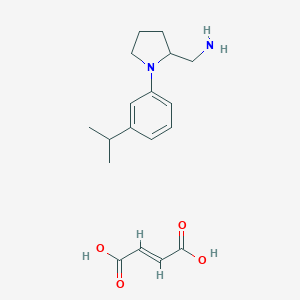
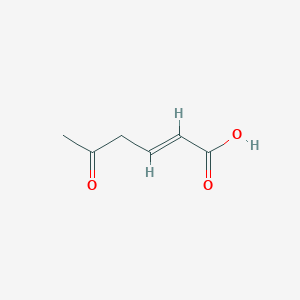

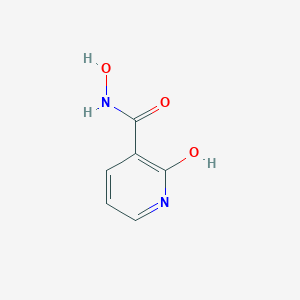
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)

